![molecular formula C7H9IN2O B12935720 (R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms.
Métodos De Preparación
The synthesis of ®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of iodine as a catalyst to promote the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use as a corrosion inhibitor and in the synthesis of pharmaceuticals.
1-Phenyl-3-methyl-5-pyrazolone: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
4-Iodo-1H-pyrazole:
The uniqueness of ®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole lies in its specific structural features, such as the presence of the iodo and methyl groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H9IN2O |
|---|---|
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
(6R)-3-iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H9IN2O/c1-4-2-6-5(3-11-4)7(8)10-9-6/h4H,2-3H2,1H3,(H,9,10)/t4-/m1/s1 |
Clave InChI |
VIDJJCMVUOQHNW-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(CO1)C(=NN2)I |
SMILES canónico |
CC1CC2=C(CO1)C(=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
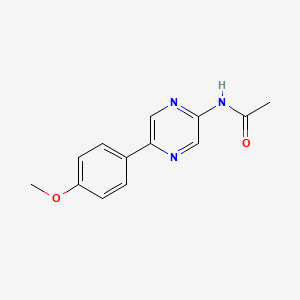
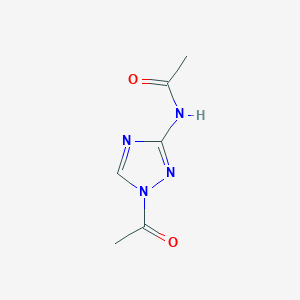
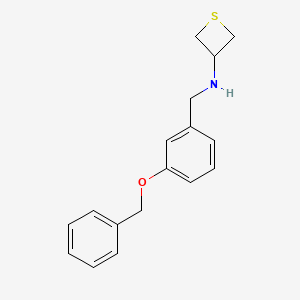
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)
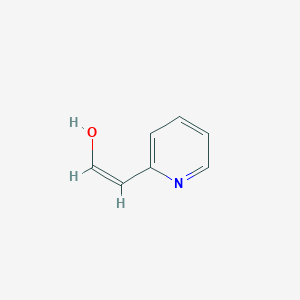
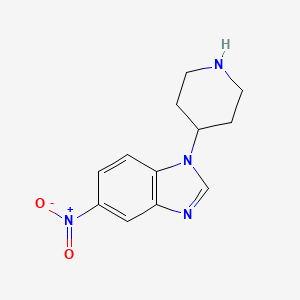
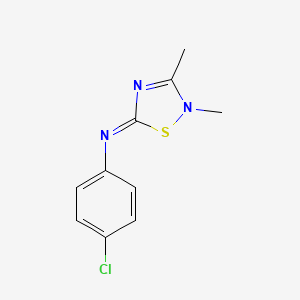
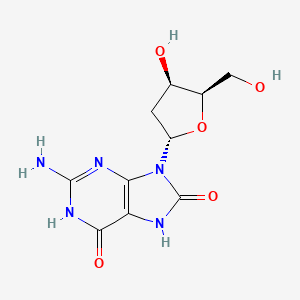
![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)
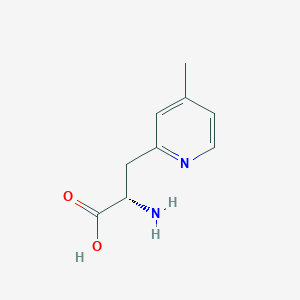
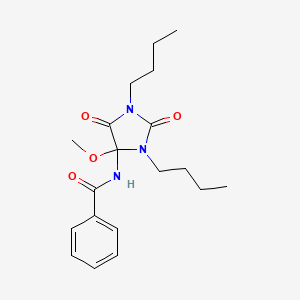
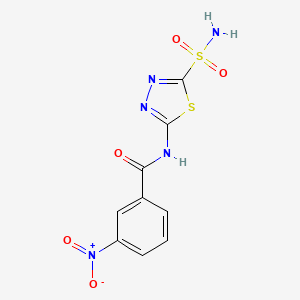
![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)
